N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound known for its intricate structure and potential applications in medicinal chemistry. This compound features a unique combination of a pyrrolopyridine ring, an isoxazole ring, and an amide functional group, making it a fascinating subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Synthesis:
Reaction Conditions: : Typical conditions might include the use of strong bases (eg, sodium hydride) and polar aprotic solvents (eg, dimethylformamide) to facilitate the formation of the pyrrolopyridine ring
Industrial Production Methods
Industrial production methods may involve the optimization of the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and alternative solvents may be employed to enhance reaction rates and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the carbonyl groups within the pyrrolopyridine and isoxazole rings, potentially yielding alcohol derivatives.
Substitution: : The presence of reactive sites, such as the nitrogen atoms in the pyrrolopyridine ring, allows for substitution reactions with electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: : Aldehyde derivatives, carboxylic acids.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted pyrrolopyridine and isoxazole derivatives.
Scientific Research Applications
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential, particularly as an anti-inflammatory or anticancer agent.
Industry: : Applied in the development of new materials or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves the interaction with specific molecular targets within the cell. For instance, it may bind to enzyme active sites or receptor proteins, modulating their activity. The detailed pathway may include:
Binding to Enzymes: : Inhibiting or activating enzymatic functions.
Receptor Interaction: : Altering signal transduction pathways.
Gene Expression: : Modulating the transcription of specific genes.
Comparison with Similar Compounds
Comparison with other compounds reveals the unique structural attributes and reactivity of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide:
Similar Compounds: : this compound analogs with modifications in the pyrrolopyridine or isoxazole rings.
Uniqueness: : Its distinct combination of structural features and functional groups that confer specific chemical reactivity and biological activity.
This compound stands out due to its potential versatility and utility in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-20-8-5-13-6-9-21(17(23)15(13)20)10-7-18-16(22)14-11(2)19-24-12(14)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLFSVZWMANJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.